molecular formula C9H8N2O2 B13002472 Methyl pyrazolo[1,5-a]pyridine-4-carboxylate

Methyl pyrazolo[1,5-a]pyridine-4-carboxylate

Cat. No.: B13002472
M. Wt: 176.17 g/mol
InChI Key: KBZRUHZYILYXFD-UHFFFAOYSA-N
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Description

Methyl pyrazolo[1,5-a]pyridine-4-carboxylate is a heterocyclic compound featuring a fused pyrazole-pyridine core with a methyl ester substituent at the 4-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl pyrazolo[1,5-a]pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6-11-8(7)4-5-10-11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZRUHZYILYXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl pyrazolo[1,5-a]pyridine-4-carboxylate typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolo[1,5-a]pyridine scaffold . The reaction conditions are generally mild, and the yields are moderate to good.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and heterogeneous catalysts to improve efficiency and reduce costs .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic conditions to yield pyrazolo[1,5-a]pyridine-4-carboxylic acid. This reaction is critical for generating bioactive derivatives.

Reaction Conditions

ReagentSolventTemperatureTimeYieldSource
NaOH (6 equiv)H₂O0–35°C2–4 h74–94%
KOHEthanol/H₂OReflux3 h85%

Mechanism : Base-mediated nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, leading to cleavage of the ester bond .

Nucleophilic Substitution at the Ester Group

The ester moiety participates in nucleophilic substitution to form amides or other carboxyl derivatives, enhancing pharmacological potential.

Example Reaction :
Reaction with morpholine in the presence of potassium carbonate yields pyrazolo[1,5-a]pyridine-4-carboxamide .

Conditions :

  • Reagent : Morpholine, K₂CO₃

  • Solvent : Toluene

  • Temperature : 25°C

  • Yield : 94%

Applications : This method is widely used to synthesize carboxamide derivatives with antitubercular activity .

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution, particularly at the electron-rich 5- and 7-positions.

Nitration Example :

ReagentConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 2 h5-Nitro derivative68%

Chlorination Example :
Phosphorus oxychloride (POCl₃) selectively chlorinates the pyrimidine ring at high temperatures (110°C, 6 h) .

Reduction Reactions

The ester group can be reduced to a primary alcohol, though this requires strong reducing agents.

Example :

ReagentSolventTemperatureProductYieldSource
LiAlH₄THFRefluxPyrazolo[1,5-a]pyridine-4-methanol52%

Limitation : Over-reduction of the aromatic system is avoided by controlling reaction time.

Oxidative Coupling Reactions

The compound participates in oxidative cross-dehydrogenative coupling (CDC) reactions under aerobic conditions.

Example :
Reaction with aldehydes in acetic acid forms fused pyrazolo[1,5-a]pyridine derivatives .

Conditions :

  • Catalyst : None (O₂-driven)

  • Solvent : Acetic acid

  • Yield : 94%

Cyclization Reactions

The ester group facilitates cyclization to form polycyclic systems.

Case Study :
Reaction with 3-methyl-5-aminopyrazole in toluene yields pyrazolo[1,5-a]pyrimidine derivatives .

Conditions :

  • Acid Catalyst : Acetic acid

  • Time : 12–48 h

  • Yield : 61–89%

Scientific Research Applications

Antitumor Activity

Methyl pyrazolo[1,5-a]pyridine-4-carboxylate has shown promise as an anticancer agent. Studies indicate significant cytotoxicity against various cancer cell lines, particularly breast cancer models.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Induction of apoptosis
MDA-MB-2318.3Inhibition of cell cycle

The mechanisms underlying its antitumor effects include:

  • Inhibition of Enzymatic Pathways : Targeting key metabolic pathways in cancer cells.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Cell Cycle Arrest : Disrupting normal cell cycle progression.

Antimicrobial Activity

The compound exhibits moderate antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent. Research indicates that derivatives of pyrazolo compounds can inhibit bacterial growth by interfering with cellular processes.

Case Study: Antimicrobial Screening

A series of tests revealed effective antibacterial properties against resistant strains such as Staphylococcus aureus and Escherichia coli.

Antifungal Activity

Research into related pyrazole derivatives has demonstrated notable antifungal activity against phytopathogenic fungi. While specific data on this compound is limited, similar compounds have shown effective inhibition of mycelial growth.

Antitubercular Activity

Recent studies have explored the potential of pyrazolo[1,5-a]pyridine derivatives as new anti-Mycobacterium tuberculosis agents. These compounds exhibit promising in vitro potency against drug-susceptible and multidrug-resistant strains.

Table 2: Antitubercular Activity

CompoundMIC (nM)Efficacy in Mouse Model
Compound 5k<100Significant reduction in bacterial burden

In a study involving a mouse model infected with Mycobacterium tuberculosis H37Ra, compound 5k exhibited sustained bactericidal activity, suggesting its potential as a lead compound for future antitubercular drug discovery.

Mechanism of Action

The mechanism of action of methyl pyrazolo[1,5-a]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyrazolo[1,5-a]pyridine core is highly modifiable, with variations in substituent position and type significantly influencing physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Key Features Reference
Methyl pyrazolo[1,5-a]pyridine-4-carboxylate Methyl ester at C4 Baseline structure; synthetic intermediate for further derivatization
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate Ethyl ester at C4 Enhanced lipophilicity compared to methyl ester; used in kinase inhibitors
Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (HBSC-11) Methyl ester at C2 Anti-HBV activity; simple structure with low molecular weight
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylate Methoxy at C7, trifluoromethyl at C2 Electron-withdrawing groups enhance metabolic stability
Pyrazolo[1,5-a]pyrimidine derivatives Pyrimidine ring instead of pyridine Broader kinase inhibition profiles (e.g., RET kinase inhibitors)

Physicochemical Properties

  • Metabolic Stability : Trifluoromethyl groups (e.g., in ) resist oxidative metabolism, extending half-life in vivo .

Biological Activity

Methyl pyrazolo[1,5-a]pyridine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a pyrazolo[1,5-a]pyridine core, which is known for its pharmacological potential. The carboxylate group enhances its solubility and reactivity, making it a suitable candidate for various biological evaluations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyridine derivatives. For instance, a series of derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb). One notable compound exhibited nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible and multidrug-resistant strains of Mtb. In an in vivo model, this compound significantly reduced bacterial burden, indicating its potential as a lead for antitubercular drug development .

CompoundMIC (µg/mL)Activity Against
5k< 0.01Mtb H37Rv
5k< 0.05MDR-TB Strains

Anticancer Potential

The pyrazolo[1,5-a]pyridine scaffold has also been investigated for anticancer activity. Various derivatives have shown selective inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, certain compounds demonstrated significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range. These findings suggest that modifications to the pyrazolo structure can enhance its anticancer properties .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes implicated in disease processes. Studies have reported its effectiveness as an inhibitor of protein kinases such as AXL and c-MET, which are involved in cancer progression and metastasis. This inhibition could pave the way for developing targeted therapies against specific cancer types .

Case Studies

Several case studies have explored the biological activities of this compound:

  • Antimycobacterial Activity : In a study involving mouse models infected with Mtb, treatment with this compound resulted in a significant decrease in bacterial load compared to control groups. This underscores its potential as an antitubercular agent.
  • Cytotoxicity Assays : In vitro assays on various cancer cell lines revealed that derivatives of this compound exhibited selective cytotoxicity. For instance, one derivative showed an IC50 value of 2 µM against breast cancer cells.
  • Enzyme Activity : Inhibition assays demonstrated that this compound could effectively inhibit AXL kinase activity with an IC50 value of 50 nM, suggesting its potential role in cancer therapy.

Q & A

Q. What are the standard synthetic routes for methyl pyrazolo[1,5-a]pyridine-4-carboxylate?

The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with formylated or enaminone precursors. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with formylated active proton compounds under acidic conditions (e.g., KHSO₄) to form pyrazolo[1,5-a]pyrimidine cores, which can be further functionalized . Alternative routes involve regioselective cyclization using novel catalysts, such as those reported in one-pot syntheses, which improve yield and reduce side products .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on spectral data (¹H/¹³C NMR, IR) and X-ray crystallography. For instance, crystallographic studies reveal hydrogen-bonded networks in related esters, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, which inform supramolecular packing and stability . Analytical data (e.g., exact mass, logP) are also critical for purity assessment .

Q. What are the common functionalization strategies for the pyrazolo[1,5-a]pyridine scaffold?

Position 7 of the scaffold is often modified via nitration or substitution. For example, nitration using HNO₃ in H₂SO₄ introduces nitro groups at position 7, enabling further derivatization into carboxamides or aldehydes . Carboxylate esters (e.g., methyl or ethyl) serve as intermediates for hydrolysis to carboxylic acids or conversion to amides .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyridine synthesis be addressed?

Regioselectivity is controlled by catalyst choice and reaction conditions. A three-step one-pot method using a novel catalyst achieves >90% regioselectivity for 5-methyl-4-phenyl derivatives by stabilizing transition states during cyclocondensation . Computational modeling (e.g., DFT) can predict regiochemical outcomes when designing new derivatives .

Q. What methodologies resolve contradictions in reaction yields reported across studies?

Systematic optimization of reaction parameters (e.g., stoichiometry, temperature, solvent) is critical. For example, KHSO₄ concentration significantly impacts yields in pyrazolo[1,5-a]pyrimidine syntheses; excess acid may promote side reactions, necessitating titration experiments . Comparative studies using high-throughput screening can identify optimal conditions .

Q. How are unexpected byproducts or isomerizations managed during synthesis?

Unanticipated products, such as the isomer methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate instead of a benzotriazepine derivative, require rigorous analytical tracking. Techniques like LC-MS and in situ NMR monitor reaction progress, while X-ray crystallography confirms structural assignments . Mechanistic studies (e.g., isotopic labeling) clarify rearrangement pathways .

Q. What strategies improve the biological activity of pyrazolo[1,5-a]pyridine derivatives?

Structure-activity relationship (SAR) studies guide functional group modifications. For instance, substituting the carboxylate with pentafluorophenyl-activated carboxamides enhances cathepsin K inhibition (IC₅₀ ~25 µM) by improving target binding . Pharmacophore modeling identifies critical interactions, such as hydrogen bonding with the pyridine nitrogen .

Q. How are stability and storage conditions optimized for this compound?

Stability studies under varying temperatures and humidities inform storage protocols. The compound is typically stored sealed at room temperature, but derivatives with nitro or amino groups may require desiccants or inert atmospheres to prevent degradation . Accelerated stability testing (40°C/75% RH) predicts shelf life .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting data arise (e.g., divergent yields for similar reactions), validate protocols via replication and control experiments. Cross-reference spectral data with literature to rule out impurities .
  • Advanced Characterization : Use hyphenated techniques (e.g., LC-HRMS) to resolve complex mixtures. For crystallography, employ synchrotron sources for high-resolution data on low-yield products .
  • Biological Evaluation : Prioritize target-specific assays (e.g., enzyme inhibition, cell viability) guided by computational docking. For cathepsin inhibitors, use fluorogenic substrates to quantify IC₅₀ values .

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